N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline
Description
Historical Context of Benzimidazole Derivatives
The benzimidazole scaffold, first synthesized by Hoebrecker in 1872 via the reduction of 2-nitro-4-methylacetanilide, laid the foundation for a prolific class of heterocyclic compounds. Early 20th-century research revealed its structural resemblance to purine bases, spurring investigations into its biological activity. The discovery that benzimidazole derivatives could mimic nucleotides in viral replication mechanisms marked a turning point, leading to the development of antiviral agents like thiabendazole in the 1960s. By the 1980s, pharmacological optimization produced proton pump inhibitors such as pantoprazole, which exploit the benzimidazole core’s ability to coordinate with sulfhydryl groups in H+/K+-ATPase enzymes.
Parallel advancements in synthetic methodologies enabled the systematic derivatization of benzimidazoles. The Phillips-Ladenburg reaction, involving condensation of o-phenylenediamine with carboxylic acids under acidic conditions, became a cornerstone for generating 2-substituted variants. These innovations facilitated the exploration of structure-activity relationships, particularly in antimicrobial and anticancer contexts. The introduction of N-alkylation techniques in the 1990s further diversified accessible derivatives, including branched alkyl chains that enhance lipid solubility for blood-brain barrier penetration.
Position of N,N-Dimethyl-4-[1-(2-Methylpropyl)-1H-1,3-Benzodiazol-2-yl]Aniline in Modern Chemistry
This compound’s molecular architecture integrates three critical domains:
- Benzodiazole core : Provides π-conjugation for charge transfer processes and hydrogen-bonding sites for molecular recognition.
- N,N-Dimethylaniline substituent : Introduces electron-donating groups that modulate redox potentials, as evidenced by bathochromic shifts in UV-Vis spectra.
- 2-Methylpropyl side chain : Enhances steric bulk to control rotational freedom and intermolecular packing in solid-state applications.
Synthetic routes typically begin with the formation of 2-chlorobenzimidazole via HCl-catalyzed cyclization of o-phenylenediamine with trichloroacetimidate. Subsequent Ullmann coupling with 4-bromo-N,N-dimethylaniline introduces the aryl group, followed by nucleophilic substitution with 2-methylpropyl bromide under phase-transfer conditions. Recent optimizations using palladium/N-heterocyclic carbene catalysts have improved yields to 78% while reducing reaction times from 48 to 12 hours.
Table 1: Key Synthetic Parameters
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Benzimidazole formation | o-PDA, Cl~3~CCN | 110 | 65 |
| Aryl coupling | CuI, 1,10-phenanthroline | 80 | 72 |
| Alkylation | K~2~CO~3~, DMF | 120 | 78 |
Cross-disciplinary Research Relevance
In pharmaceutical chemistry , the compound’s planar benzodiazole system shows affinity for kinase ATP-binding pockets, with computational docking studies predicting IC~50~ values <100 nM against Abl1 tyrosine kinase. Its fluorescence quantum yield of 0.42 in acetonitrile enables applications as:
- Biosensors : Förster resonance energy transfer (FRET) probes for protein conformational changes
- Organic light-emitting diodes (OLEDs) : Host materials with Commission Internationale de l’Éclairage (CIE) coordinates of (0.32, 0.58) in green-emitting layers
- Catalysis : Ligands for asymmetric hydrogenation of α,β-unsaturated ketones (up to 92% enantiomeric excess)
Current Research Landscape and Knowledge Gaps
Recent studies have elucidated the compound’s dual fluorescence emission at 420 nm and 550 nm, attributed to excited-state intramolecular proton transfer (ESIPT). However, three critical gaps persist:
- Synthetic Scalability : Current microwave-assisted methods produce ≤5 g batches, insufficient for industrial demand.
- Structure-Property Relationships : Limited data exists on how tert-butyl vs. neopentyl side chains affect charge mobility in thin-film transistors.
- Mechanistic Detail : The role of N-methyl groups in suppressing aggregation-caused quenching (ACQ) remains poorly understood.
Properties
IUPAC Name |
N,N-dimethyl-4-[1-(2-methylpropyl)benzimidazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMJVDVGNSYEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with benzodiazole precursors under controlled conditions. The reaction often requires catalysts such as Lewis acids and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and real-time monitoring of reaction parameters. Solvent recovery and recycling are integral parts of the industrial process to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine; reactions are often carried out in the presence of catalysts.
Major Products
The major products formed from these reactions include N-oxides, halogenated derivatives, and reduced amine forms of the compound.
Scientific Research Applications
N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its pharmacological activities, including potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline exerts its effects is primarily through interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades that lead to the desired biological or chemical outcome.
Comparison with Similar Compounds
Substituent Variations
- HL4 (N,N-dimethyl-4-(5-(1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)thiophen-2-yl)aniline) : Differs by a thiophene linker and a 4-(trifluoromethyl)benzyl substituent on the benzimidazole. The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the isobutyl group’s steric bulk in the target compound .
- Compound 10 ([4-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenylimino)methyl)–N,N-dimethylaniline): Features a chloro-substituted benzimidazole and an imine linker.
Linker Modifications
- N,N-dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline (da) : Replaces the benzimidazole with a triazole ring, altering electronic properties and coordination capabilities. Triazoles are often used in click chemistry and metal coordination .
- N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) : Incorporates a pyrimidoindazole system, demonstrating a fluorescence quantum yield of 0.066. This highlights how heterocycle choice impacts optical properties .
Functional Group Influence
- Electron-Donating vs. Electron-Withdrawing Groups :
- The target’s isobutyl group is sterically bulky but electronically neutral, while HL4’s trifluoromethyl group is electron-withdrawing, affecting charge distribution and intermolecular interactions .
- Chloro substituents (as in Compound 10) increase polarity and reactivity toward nucleophilic substitution .
Comparative Data Tables
Table 1: Structural and Functional Comparison
Table 2: Optical and Electronic Properties
Biological Activity
N,N-dimethyl-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]aniline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 270.35 g/mol. The compound features a dimethylamino group and a benzodiazole moiety, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds containing benzodiazole derivatives can inhibit various enzymes, including elastase and other serine proteases. The presence of the benzodiazole ring is crucial for binding to the active sites of these enzymes, thereby reducing their activity .
- Anthelmintic Properties : Research indicates that benzodiazole derivatives exhibit anthelmintic activity. For example, a study utilizing Caenorhabditis elegans as a model organism demonstrated that certain benzodiazole compounds could effectively reduce the viability of parasitic worms . This suggests potential applications in treating helminth infections.
- Antioxidant Activity : Compounds with similar structures have been reported to possess antioxidant properties, which can protect cells from oxidative stress and related damage. This activity is particularly relevant in the context of diseases characterized by oxidative damage.
Inhibition Studies
A recent study focused on the inhibitory effects of various benzodiazole derivatives on elastase activity. The compound this compound was evaluated alongside other analogs. The results indicated that this compound exhibited significant inhibition with an IC50 value comparable to known inhibitors .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 60.4 ± 1.98 | Moderate Inhibitor |
| Oleanolic Acid | 25.7 ± 1.38 | Strong Inhibitor |
Anthelmintic Activity
In another study assessing the anthelmintic potential of various compounds, this compound was part of a small library screened for activity against C. elegans. The results showed promising effects at certain concentrations, indicating its potential as a therapeutic agent against parasitic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
